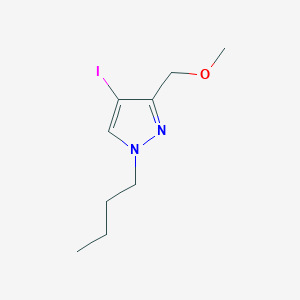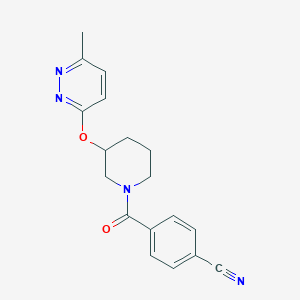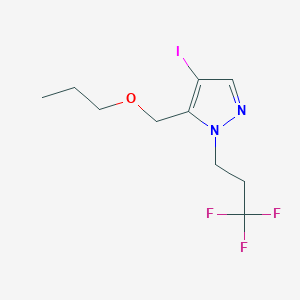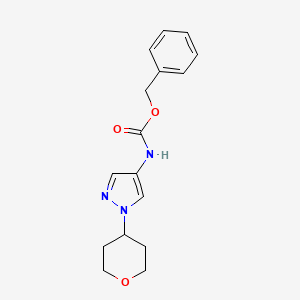![molecular formula C20H31N3O B2719108 3-Cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide CAS No. 2415562-25-1](/img/structure/B2719108.png)
3-Cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide is a synthetic compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is commonly referred to as CP-94,253 and is used in scientific research for its potential therapeutic effects on various neurological and psychiatric disorders.
Wirkmechanismus
CP-94,253 is a selective serotonin reuptake inhibitor (SSRI) that works by blocking the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes. By blocking the reuptake of serotonin, CP-94,253 increases the levels of serotonin in the brain, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects
CP-94,253 has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models, CP-94,253 has been shown to increase the levels of serotonin in the brain, which is thought to be responsible for its therapeutic effects. CP-94,253 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
CP-94,253 has several advantages for lab experiments. It is a highly selective SSRI that has been extensively studied in preclinical models. It is also relatively easy to synthesize and has a well-defined chemical structure. However, there are also some limitations to using CP-94,253 in lab experiments. It has a relatively short half-life, which can make it difficult to administer and study in vivo. It is also not approved for human use, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on CP-94,253. One area of research is to further investigate its potential therapeutic effects on various neurological and psychiatric disorders. Another area of research is to develop more selective and potent 3-Cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide based on the structure of CP-94,253. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of CP-94,253 to better understand its effects in vivo. Overall, CP-94,253 has the potential to be a valuable tool for scientific research and drug development in the future.
Synthesemethoden
CP-94,253 is synthesized through a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2-methylpyridine-4-carboxaldehyde with piperidine to form N-(2-methylpyridin-4-yl)piperidine. This intermediate is then reacted with cyclopentylmagnesium bromide to form N-[(2-methylpyridin-4-yl)piperidin-4-yl]cyclopentanamine. The final step involves the reaction of N-[(2-methylpyridin-4-yl)piperidin-4-yl]cyclopentanamine with 3-bromopropionyl chloride to form CP-94,253.
Wissenschaftliche Forschungsanwendungen
CP-94,253 has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders, including depression, anxiety, and addiction. In preclinical studies, CP-94,253 has been shown to increase serotonin neurotransmission in the brain, which is thought to be responsible for its therapeutic effects. CP-94,253 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-16-14-19(8-11-21-16)23-12-9-18(10-13-23)15-22-20(24)7-6-17-4-2-3-5-17/h8,11,14,17-18H,2-7,9-10,12-13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUJGYNMSIQHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2719028.png)

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2719030.png)

![Ethyl 3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B2719034.png)


![1-(tert-butyl)-6-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2719041.png)
![5-Methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2719042.png)

![6-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)picolinonitrile](/img/structure/B2719045.png)

